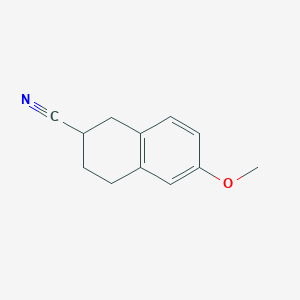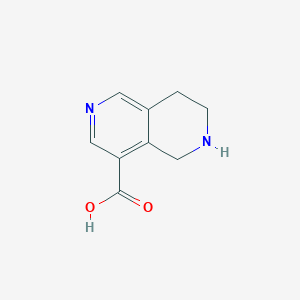
2-(4-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group, a chloromethyl group, and a methyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole typically involves the reaction of 4-bromobenzaldehyde with chloroacetyl chloride in the presence of a base, followed by cyclization with methylamine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxazole oxides.
Scientific Research Applications
2-(4-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The bromophenyl and chloromethyl groups can interact with biological macromolecules, leading to various biochemical effects. The compound may inhibit or activate specific enzymes or receptors, thereby modulating cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-(bromomethyl)-4-methyl-1,3-oxazole
- 2-(4-Fluorophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole
- 2-(4-Methylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole
Uniqueness
2-(4-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole is unique due to the specific combination of bromophenyl and chloromethyl groups attached to the oxazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to its analogs. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C11H9BrClNO |
|---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H9BrClNO/c1-7-10(6-13)15-11(14-7)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 |
InChI Key |
JQQITPWTBCSGLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


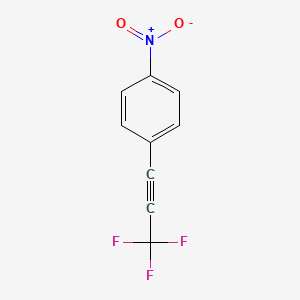
![1-Cyclobutyl-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B15257140.png)


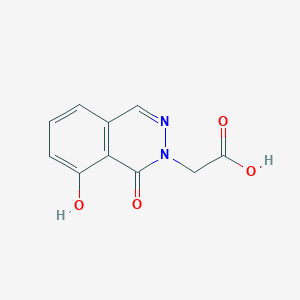
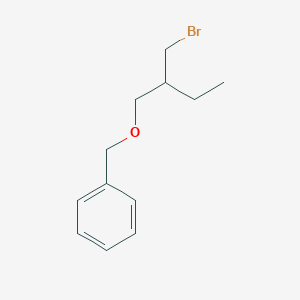
![5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B15257176.png)
![6-Methyl-6-azaspiro[3.4]octan-8-amine](/img/structure/B15257181.png)


![5-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid](/img/structure/B15257214.png)

